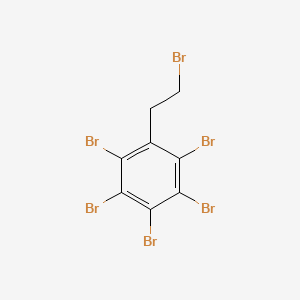

Pentabromo(2-bromoethyl)benzene

Description

Significance of Polybrominated Organic Compounds in Contemporary Chemical Research

Polybrominated organic compounds (PBOCs) are a diverse group of chemicals that have found widespread use and are of considerable interest in modern chemical research. Historically, their primary application has been as flame retardants, where they are added to a wide range of consumer products, including plastics, textiles, and electronics, to reduce fire-related risks. environment-agency.gov.ukbohrium.com The mechanism of their flame-retardant action involves the release of bromine radicals at high temperatures, which interfere with the combustion process in the gas phase. nih.gov

Beyond their role as flame retardants, the persistence and bioaccumulative nature of some PBOCs, such as polybrominated diphenyl ethers (PBDEs), have made them a focus of environmental and toxicological studies. environment-agency.gov.ukbohrium.comnih.gov Researchers are investigating their distribution in the environment, their potential for long-range transport, and their effects on living organisms. environment-agency.gov.uk These studies are crucial for understanding the environmental impact of these compounds and for the development of safer alternatives.

From a synthetic chemistry perspective, the carbon-bromine bond in PBOCs is a versatile functional group. It serves as a key site for a variety of chemical transformations, allowing for the construction of more complex molecules. This has led to their use as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and new materials. chemicalbook.combloomtechz.com The reactivity of the C-Br bond enables reactions such as cross-coupling, nucleophilic substitution, and the formation of organometallic reagents, making PBOCs valuable building blocks in organic synthesis.

Historical and Emerging Research Trends in Brominated Benzene (B151609) Derivatives

Research into brominated benzene derivatives has evolved significantly over the years. Early research was largely driven by the need for effective and affordable flame retardants, leading to the development and large-scale production of compounds like PBDEs. bohrium.com This era focused on the synthesis and application of these compounds, with less emphasis on their environmental fate.

As analytical techniques became more sophisticated, a new trend emerged: the detection of brominated benzenes in various environmental compartments, including air, water, soil, and biota. environment-agency.gov.uk This discovery shifted the research focus towards environmental chemistry and toxicology. Scientists began to study the persistence, bioaccumulation, and potential toxicity of these compounds, leading to regulatory actions in many countries to restrict or ban the use of certain PBDEs. environment-agency.gov.uknih.gov

Current and emerging research trends are multifaceted. There is a continued effort to understand the mechanisms of toxicity of legacy brominated flame retardants. nih.gov Simultaneously, there is a strong push to develop novel, less hazardous flame retardants. This includes the design of polymeric and reactive flame retardants that are chemically bound to the material, reducing their potential to leach into the environment.

In the realm of organic synthesis, researchers are exploring new catalytic methods for the selective bromination of benzene and its derivatives. rsc.orgresearchgate.net Density functional theory (DFT) calculations are being employed to gain deeper insights into reaction mechanisms and to predict the regioselectivity of bromination reactions. rsc.orgresearchgate.net This fundamental research is crucial for the development of more efficient and sustainable synthetic methodologies. Furthermore, the unique electronic and steric properties of highly brominated benzenes are being exploited in the design of new materials with specific optical, electronic, or self-assembly properties.

Positioning of Pentabromo(2-bromoethyl)benzene within Advanced Organic Chemistry Studies

This compound is a highly functionalized aromatic compound that serves as a valuable subject for advanced organic chemistry studies. Its structure, featuring a pentabrominated benzene ring and a bromoethyl side chain, presents multiple reactive sites, making it an interesting molecule for exploring complex chemical transformations.

The presence of six bromine atoms in total makes this compound a potential precursor for the synthesis of even more complex polyhalogenated systems or for the introduction of other functional groups through substitution reactions. The bromoethyl group, in particular, is susceptible to nucleophilic substitution and elimination reactions, offering a pathway to a variety of derivatives. chemicalbook.com

From a spectroscopic standpoint, the highly substituted nature of this compound provides a complex yet informative case for analysis using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The distinct chemical environment of each proton and carbon atom, influenced by the numerous bromine substituents, can be used to illustrate advanced concepts in spectral interpretation.

Furthermore, this compound can be utilized in mechanistic studies to probe the influence of severe steric hindrance and strong electronic effects on reaction rates and pathways. The five bromine atoms on the aromatic ring create a sterically crowded environment and significantly alter the electron density of the ring, which can have a profound impact on the reactivity of the bromoethyl side chain and the aromatic ring itself.

In the context of materials science, the high bromine content of this compound suggests its potential use as a dense and potentially flame-retardant building block for the synthesis of novel polymers or functional materials. Its study can contribute to a deeper understanding of structure-property relationships in highly halogenated organic compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 53097-60-2 sielc.comguidechem.com |

| Molecular Formula | C8H4Br6 sielc.comguidechem.com |

| Molecular Weight | 579.545 g/mol sielc.com |

| InChI Key | VCKGAEKPOCKYJV-UHFFFAOYSA-N sielc.comguidechem.com |

| LogP | 6.72 sielc.com |

| Synonyms | 1,2,3,4,5-Pentabromo-6-(2-bromoethyl)benzene, Benzene, 1,2,3,4,5-pentabromo-6-(2-bromoethyl)- sielc.com |

Research Applications of this compound

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com A common method involves a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is typically used in place of phosphoric acid. sielc.com This analytical method is scalable and can be employed for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com

Structure

3D Structure

Properties

CAS No. |

53097-60-2 |

|---|---|

Molecular Formula |

C8H4Br6 |

Molecular Weight |

579.5 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2-bromoethyl)benzene |

InChI |

InChI=1S/C8H4Br6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2 |

InChI Key |

VCKGAEKPOCKYJV-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentabromo 2 Bromoethyl Benzene

Strategies for Achieving High-Degree Bromination on Aromatic Systems

Achieving a high degree of bromination on an aromatic ring to produce a pentabrominated benzene (B151609) core is a significant chemical challenge. The progressive introduction of bromine atoms deactivates the aromatic ring, making subsequent substitutions increasingly difficult.

One effective strategy for the exhaustive bromination of deactivated aromatic compounds involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.org This method provides a powerful brominating medium capable of overcoming the deactivating effect of the already present bromine atoms. The reaction conditions are typically mild, and the workup is straightforward, making it a practical approach for synthesizing polybrominated aromatic compounds. organic-chemistry.org

Another approach is the use of elemental bromine in the presence of a suitable catalyst. For deactivated systems, a strong Lewis acid catalyst is often required to polarize the Br-Br bond and increase the electrophilicity of the bromine. libretexts.orglibretexts.orgyoutube.com However, controlling the reaction to achieve the desired level of substitution without side reactions can be challenging.

Researchers have also explored the use of tribromoisocyanuric acid in trifluoroacetic acid for the efficient bromination of moderately deactivated arenes at room temperature. organic-chemistry.org

Regioselective Bromination Techniques for Polyhalogenated Benzene Cores

The regioselectivity of bromination is crucial in determining the final substitution pattern on the benzene ring. The ethyl group in the starting material, ethylbenzene (B125841), is an ortho-para directing group. vedantu.com However, as bromine atoms are added to the ring, their deactivating and meta-directing effects, along with steric hindrance, will influence the position of subsequent brominations.

Several modern techniques have been developed to enhance regioselectivity in aromatic bromination. For instance, the use of mandelic acid as a catalyst with NBS in aqueous conditions has been shown to promote highly regioselective aromatic bromination at room temperature. organic-chemistry.orgnsf.gov Computational studies suggest that Lewis basic additives like mandelic acid interact with NBS, increasing the electropositive character of the bromine atom. nsf.gov

Zeolites have also been employed to induce high para-selectivity in the electrophilic bromination of aromatic substrates. nih.gov The shape-selective nature of the zeolite catalyst can direct the incoming electrophile to specific positions on the aromatic ring. Furthermore, systems like CuBr2 combined with Oxone have been reported as effective and highly regioselective reagents for the bromination of aromatic amines, which could potentially be adapted for other substituted benzenes. researchgate.net

Theoretical analysis using ab initio calculations can also be a powerful tool to predict and understand the positional selectivity in electrophilic aromatic brominations, helping to rationalize experimental outcomes. nih.govresearchgate.net

Functionalization and Bromination of the Alkyl Side Chain

The synthesis of Pentabromo(2-bromoethyl)benzene requires the presence of a bromoethyl side chain. This can be achieved either before or after the bromination of the aromatic ring. A common precursor is (2-bromoethyl)benzene (B7723623). guidechem.com One method for its synthesis is the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene, often initiated by peroxides or light. chemicalbook.com

Alternatively, the bromination of the ethyl side chain of a pre-brominated ethylbenzene can be accomplished through radical bromination . This reaction typically utilizes N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like azobisisobutyronitrile (AITB). youtube.compearson.comaskfilo.comyoutube.comlibretexts.org The reaction proceeds via a free radical mechanism, with the benzylic position being preferentially brominated due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com

It is important to control the reaction conditions to favor side-chain bromination over further aromatic substitution. The use of a non-polar solvent like carbon tetrachloride (CCl4) and the slow generation of bromine radicals from NBS helps to achieve this selectivity. libretexts.org

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield

Optimizing the synthetic pathway is critical for maximizing the yield and purity of this compound. This involves careful selection of reagents, catalysts, solvents, and reaction temperatures for each step.

For the aromatic bromination, factorial design experiments can be employed to systematically study the effects of various parameters, such as reagent concentration, temperature, and reaction time, on the yield and selectivity. rsc.org The use of co-solvents or specific catalyst systems can also significantly impact the outcome. For example, hexafluoroisopropanol has been shown to be a beneficial solvent for mild and regioselective halogenation of a broad range of arenes with NBS. organic-chemistry.org

In the case of side-chain bromination, controlling the concentration of bromine radicals is key to preventing side reactions. The slow addition of NBS or the use of a controlled light source can help to maintain a low and steady concentration of radicals. libretexts.org

Exploration of Novel Catalytic Systems in Polybromination Processes

The development of novel catalytic systems is a continuous effort in the field of aromatic halogenation to improve efficiency, selectivity, and environmental friendliness.

Lewis acid catalysts , such as iron(III) bromide (FeBr3) and aluminum bromide (AlBr3), are traditionally used to activate bromine for electrophilic aromatic substitution. libretexts.orglibretexts.orgyoutube.comvedantu.com However, these catalysts can be harsh and difficult to handle.

More recent research has focused on the development of milder and more selective catalytic systems. As mentioned earlier, mandelic acid represents a novel organocatalyst for regioselective bromination with NBS. organic-chemistry.orgnsf.gov Another innovative approach involves the use of elemental sulfur (S8) as a mediator for aromatic halogenations with N-halosuccinimides. organic-chemistry.org This method has been shown to be effective for a range of aromatic compounds, including less reactive ones.

Iodobenzene has also been utilized as a recyclable catalyst in combination with a terminal oxidant like m-chloroperbenzoic acid (m-CPBA) for efficient and regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org The exploration of such systems could lead to more sustainable and cost-effective methods for producing polybrominated compounds.

Biocatalytic Approaches to Brominated Aromatic Compound Synthesis

While not yet specifically reported for the synthesis of this compound, biocatalytic methods represent a promising and environmentally benign alternative for the production of brominated aromatic compounds.

Marine organisms, particularly bacteria, are known to produce a wide array of polybrominated aromatic compounds. nih.govnih.gov These organisms utilize brominase enzymes to catalyze the incorporation of bromine into aromatic substrates. These enzymes often operate under mild conditions (ambient temperature and pressure) in aqueous environments, offering a green alternative to traditional chemical synthesis. nih.gov

Research has identified and characterized flavin-dependent brominases from marine bacteria that are responsible for the synthesis of polybrominated phenols and pyrroles. nih.gov The discovery of these enzymatic pathways opens up the possibility of using whole-cell or isolated enzyme systems for the targeted synthesis of specific brominated aromatics. Further research and enzyme engineering could potentially lead to biocatalysts capable of producing highly substituted compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of Pentabromo 2 Bromoethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Pentabromophenyl Moiety

The pentabromophenyl group in pentabromo(2-bromoethyl)benzene is generally unreactive towards electrophilic aromatic substitution. nih.gov Aromatic rings, while typically nucleophilic, become significantly deactivated when substituted with multiple electron-withdrawing halogen atoms. nih.govlibretexts.org The five bromine atoms on the benzene (B151609) ring substantially reduce the electron density of the aromatic system, making it less susceptible to attack by electrophiles. libretexts.org

For an electrophilic aromatic substitution to occur, a two-step mechanism is generally proposed. libretexts.org The first, and often rate-determining, step involves the attack of the aromatic ring on an electrophile to form a positively charged carbocation intermediate, known as an arenium ion. libretexts.orgyoutube.com This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. libretexts.org The second step involves the removal of a proton from the arenium ion to restore the aromaticity of the ring. libretexts.orgyoutube.com In the case of this compound, the strong deactivating effect of the five bromine atoms makes the initial electrophilic attack energetically unfavorable, thus hindering further substitution on the aromatic ring. nih.govlibretexts.org

Nucleophilic Substitution and Elimination Reactions Involving the Bromoethyl Group

The bromoethyl group of this compound is the primary site for nucleophilic substitution and elimination reactions. bloomtechz.combloomtechz.com The bromine atom on the ethyl side chain acts as a good leaving group, facilitating reactions with various nucleophiles. bloomtechz.com

Nucleophilic Substitution: These reactions typically proceed via an S(_N)2 mechanism, especially with primary alkyl halides like the bromoethyl group. bloomtechz.compearson.com In this concerted mechanism, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion. bloomtechz.comyoutube.com The electron-withdrawing nature of the bromine atom renders the adjacent carbon electrophilic and susceptible to nucleophilic attack. bloomtechz.com For example, reaction with sodium cyanide would yield the corresponding nitrile via an S(_N)2 pathway. pearson.com Other nucleophiles such as amines, alkoxides, and azide (B81097) ions can also participate in these substitution reactions. bloomtechz.com

Elimination Reactions: When treated with a strong base, the bromoethyl group can undergo elimination, primarily through an E2 mechanism, to form a vinyl group. bloomtechz.com This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine (the β-carbon) by the base, followed by the departure of the bromide ion, resulting in the formation of a double bond. bloomtechz.com The choice between substitution and elimination can often be influenced by the reaction conditions, such as the strength and steric bulk of the base, temperature, and solvent. bloomtechz.com Strong, sterically hindered bases tend to favor elimination. bloomtechz.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) and Organometallic Transformations of Brominated Centers

The bromine atoms on both the aromatic ring and the ethyl side chain of this compound can participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.orglibretexts.org The cycle typically includes three main steps:

Oxidative Addition: The aryl or alkyl bromide undergoes oxidative addition to the palladium(0) catalyst to form a palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation: In the presence of a base, an organoboron compound (like a boronic acid or ester) transfers its organic group to the palladium(II) complex. libretexts.orglibretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, and the resulting product is eliminated, regenerating the palladium(0) catalyst. libretexts.orglibretexts.org

The reactivity of the different bromine atoms in this compound can potentially be controlled to achieve selective cross-coupling. The aryl bromides are generally less reactive than the alkyl bromide in oxidative addition. libretexts.org However, the use of specific ligands and reaction conditions can influence which C-Br bond reacts. libretexts.orgnih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity of less reactive aryl chlorides, and similar principles can be applied to polybrominated compounds. libretexts.org

Other organometallic transformations are also possible. For instance, the bromoethyl group can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in a variety of subsequent reactions, such as Kumada coupling, to form new carbon-carbon bonds. bloomtechz.com

Radical Reactions and Their Role in Side-Chain Functionalization

While less common than nucleophilic substitution or elimination, radical reactions can also play a role in the functionalization of the bromoethyl side chain. For instance, a light-induced homolytic cleavage of the carbon-bromine bond in an aryl bromide can generate an aryl radical and a bromine radical. nih.gov A similar process could potentially occur at the bromoethyl side chain under appropriate conditions, leading to radical intermediates that can participate in further reactions.

Detailed Mechanistic Elucidation of Key Transformation Pathways

The mechanisms of the primary reactions involving this compound have been extensively studied for related compounds.

Nucleophilic Aromatic Substitution (S(_N)Ar): While not favored for the pentabromophenyl moiety itself, understanding the S(_N)Ar mechanism is crucial for comprehending the reactivity of activated aryl halides. This mechanism involves two steps: the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgchemistrysteps.comlibretexts.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negative charge of the intermediate, a condition not met by the bromoethyl group in this compound. libretexts.orgwikipedia.org

Elimination-Addition (Benzyne) Mechanism: Another pathway for nucleophilic aromatic substitution, which does not require activation by electron-withdrawing groups, is the benzyne (B1209423) mechanism. This proceeds via an initial elimination of HX to form a highly reactive benzyne intermediate, followed by the addition of a nucleophile. chemistrysteps.comyoutube.com This mechanism typically requires a very strong base. chemistrysteps.com

Suzuki-Miyaura Coupling: Mechanistic studies of the Suzuki-Miyaura reaction have provided detailed insights into the catalytic cycle. colab.wsresearchgate.netnih.gov The oxidative addition step is often rate-limiting, and its kinetics can be influenced by the nature of the halide and the ligands on the palladium catalyst. illinois.edu The transmetalation step is facilitated by a base, which activates the organoboron reagent. youtube.com Finally, reductive elimination, which forms the desired C-C bond, regenerates the active Pd(0) catalyst. youtube.com The specific ligands and reaction conditions can be tuned to optimize the reaction for different substrates, including polyhalogenated aromatic compounds. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies in Research Context

Elucidation of Molecular and Supramolecular Structures through High-Resolution NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For Pentabromo(2-bromoethyl)benzene, both ¹H and ¹³C NMR would provide definitive evidence of its constitution.

Research Findings: In the ¹H NMR spectrum, the protons of the bromoethyl group (-CH₂CH₂Br) would exhibit a characteristic pattern. Due to spin-spin coupling, these two methylene (B1212753) groups would appear as two triplets. The chemical shift of these protons would be influenced by the adjacent bromine atom and the highly electronegative pentabromophenyl ring. Based on data for (2-bromoethyl)benzene (B7723623) and related structures, the methylene group attached to the ring is expected to resonate at a different frequency than the one bearing the bromine atom. colorado.eduspectrabase.com The single, sterically hindered aromatic proton remaining on the benzene (B151609) ring would appear as a singlet in a region characteristic for aromatic protons, though its exact shift would be significantly influenced by the five surrounding bromine atoms.

The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, unless symmetry leads to overlapping signals. The two aliphatic carbons of the bromoethyl group would be found in the upfield region, while the six aromatic carbons would appear in the downfield region (typically 110-140 ppm), with their exact chemical shifts dictated by the bromine substitution pattern. libretexts.org

Beyond individual molecular structure, NMR can probe supramolecular interactions. Studies on similar polybrominated aromatic compounds have shown that techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions, providing insights into the molecule's preferred conformation in solution and its potential to form aggregates or interact with other molecules. The presence of multiple bromine atoms also opens the possibility for halogen bonding interactions, which can be studied by observing changes in chemical shifts upon interaction with halogen bond acceptors. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 8.0 | Singlet (s) | Ar-H |

| ¹H | ~3.5 - 4.0 | Triplet (t) | Ar-CH₂-CH₂ -Br |

| ¹H | ~3.2 - 3.7 | Triplet (t) | Ar-CH₂ -CH₂-Br |

| ¹³C | ~140 - 150 | Singlet | C -CH₂ (Aromatic) |

| ¹³C | ~120 - 135 | Singlet | C -Br (Aromatic) |

| ¹³C | ~130 - 140 | Singlet | C -H (Aromatic) |

| ¹³C | ~35 - 40 | Singlet | Ar-CH₂ |

| ¹³C | ~30 - 35 | Singlet | CH₂ -Br |

Note: Predicted values are estimates based on analogous compounds and substituent effects.

Application of High-Resolution Mass Spectrometry for Reaction Product Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of brominated compounds, providing not only the exact mass of the molecule but also crucial information about its elemental composition and structure through fragmentation patterns. nih.gov

Research Findings: When analyzing the products of a reaction intended to synthesize this compound, HRMS is used to confirm the presence of the desired compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the elemental formula (C₈H₄Br₆) can be unequivocally verified, distinguishing it from byproducts with similar nominal masses. Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are often employed. nih.govacs.org

Fragmentation analysis is key to structural elucidation. In the mass spectrum of this compound, characteristic isotopic patterns resulting from the presence of six bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br) would be observed for the molecular ion and its fragments. Common fragmentation pathways for such molecules include the cleavage of the C-Br bonds, loss of the ethyl bromide side chain, and rearrangements. researchgate.net

Furthermore, HRMS, particularly when coupled with gas chromatography (GC-HRMS), is critical for isomer differentiation. thermofisher.comdp.tech Isomers of this compound, which differ in the substitution pattern of the bromine atoms on the aromatic ring, would have identical exact masses. However, they can often be separated chromatographically. For co-eluting isomers, subtle differences in fragmentation patterns, sometimes referred to as a "mass spectrometric ortho effect" in related compounds, can help in their distinction. nih.gov Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional dimension of separation based on the ion's size and shape, which is often effective in resolving isomers. nih.govfiu.edu

Table 2: Expected High-Resolution Mass Spectrometry Fragments for C₈H₄Br₆

| Fragment Ion | Description of Loss |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - HBr]⁺ | Loss of hydrogen bromide |

| [M - CH₂Br]⁺ | Cleavage and loss of a bromomethyl radical |

| [M - C₂H₄Br]⁺ | Loss of the bromoethyl radical |

| [C₆Br₅]⁺ | Pentabromophenyl cation |

Single-Crystal X-Ray Diffraction Studies of this compound Derivatives and Intermediates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a crystal structure for this compound itself is not prominently published, analysis of its derivatives or structurally similar polybrominated benzenes provides deep insights into expected molecular geometry and intermolecular packing forces. mdpi.com

Research Findings: A diffraction study would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the 2-bromoethyl side chain in the solid state. X-ray crystallography has shown that benzene rings are planar, with bond angles close to 120°. docbrown.info

Crucially, this technique elucidates the supramolecular structure, revealing how molecules pack in the crystal lattice. For halogenated compounds, intermolecular interactions such as halogen bonds (C-Br···Br or C-Br···π) and bromine-bromine contacts are significant forces that direct the crystal packing. mdpi.com In a molecule like this compound, the numerous bromine atoms would likely dominate the packing, forming a complex network of these non-covalent interactions. Analysis of these interactions is vital for crystal engineering and understanding the material's bulk properties. rsc.org

Table 3: Typical Bond Parameters from X-Ray Diffraction of Brominated Aromatic Compounds

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-Br (aromatic) | ~1.85 - 1.90 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-Br (aliphatic) | ~1.94 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-Br (aromatic) | ~120° |

Note: Values are generalized from studies of related structures.

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to specific functional groups and molecular symmetry, making them excellent for characterization and conformational analysis. spectroscopyonline.com

Research Findings: The IR and Raman spectra of this compound would display a series of characteristic bands. Aromatic compounds typically show C-H stretching vibrations around 3030 cm⁻¹ and ring stretching ("skeletal") vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub However, in a pentabrominated ring, the single C-H stretch might be weak or shifted. The aliphatic C-H stretching modes of the ethyl group would appear in the 2850-3000 cm⁻¹ range. nih.gov

The most prominent features would likely be related to the carbon-bromine bonds. C-Br stretching vibrations typically occur in the lower frequency "fingerprint" region of the spectrum (below 700 cm⁻¹). The distinction between the aromatic C-Br bonds and the aliphatic C-Br bond could be possible due to their different bond strengths and electronic environments.

Vibrational spectroscopy is also a valuable tool for conformational analysis of the flexible bromoethyl side chain. youtube.com Different rotational isomers (conformers), such as the anti and gauche forms, would have slightly different vibrational frequencies. By analyzing the spectra, potentially with the aid of computational modeling (DFT), it is possible to determine the dominant conformation of the side chain in a given state (solid, liquid, or gas). nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3030 - 3100 | Aromatic C-H Stretch | IR/Raman |

| 2850 - 3000 | Aliphatic C-H Stretch | IR/Raman |

| 1400 - 1600 | Aromatic C=C Ring Stretch | IR/Raman |

| 1000 - 1200 | Aromatic C-Br Stretch | Raman |

| 500 - 700 | Aliphatic C-Br Stretch | IR/Raman |

X-ray Absorption Spectroscopy for Halogen Environment Discrimination

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. For a molecule with multiple halogen atoms like this compound, XAS at the bromine K-edge can be used to discriminate between the different bromine environments. nih.gov

Research Findings: The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is sensitive to the oxidation state and coordination chemistry of the absorbing atom. nih.govresearchgate.net In this molecule, the bromine atoms are in two distinct chemical environments: five attached to the aromatic ring and one to an aliphatic carbon. This difference in electronic environment (sp² vs. sp³ carbon) would likely lead to subtle but measurable shifts or changes in the features of the Br K-edge XANES spectrum. researchgate.netyoutube.com

The EXAFS region contains information about the atomic number, distance, and coordination number of the atoms neighboring the absorbing element. nih.gov Analysis of the EXAFS spectrum could precisely determine the C-Br bond distances for both the aromatic and aliphatic bromine atoms, providing a powerful method to confirm the molecular structure in non-crystalline samples. It has been demonstrated that EXAFS can distinguish between aliphatic and aromatic organohalogens based on differences in the C-halogen bond distance and the pattern of shells from more distant atoms. nih.gov This makes XAS a unique tool for probing the specific environment of each type of halogen atom within the molecule. researchgate.netnih.gov

Table 5: Application of XAS Techniques to this compound

| Technique | Information Gained | Relevance to Structure |

| XANES | Bromine oxidation state, local coordination geometry | Differentiates electronic environment of aromatic vs. aliphatic Br atoms |

| EXAFS | C-Br bond distances, coordination numbers | Confirms C-Br bond lengths for both sp² and sp³ carbons; distinguishes between the two types of Br atoms |

Theoretical and Computational Studies on Pentabromo 2 Bromoethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like Pentabromo(2-bromoethyl)benzene. By calculating the electron density, DFT methods can elucidate various molecular properties. For polybrominated aromatic compounds, DFT studies have revealed significant insights into how the number and position of bromine substituents influence the electronic characteristics of the benzene (B151609) ring. researchgate.net

Key Electronic Properties and Reactivity Descriptors:

A common approach in DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For similar polybrominated compounds, a smaller HOMO-LUMO gap has been correlated with higher reactivity. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For polybrominated diphenyl ethers (PBDEs), DFT calculations have shown that increasing bromination can affect these descriptors, thereby altering the molecule's susceptibility to different types of reactions. koreascience.kr

Predicted Reactivity:

Based on studies of other polybrominated benzenes, it is anticipated that the pentabrominated ring of this compound would exhibit reduced reactivity towards electrophilic attack compared to benzene itself due to the strong electron-withdrawing nature of the bromine atoms. numberanalytics.com However, the 2-bromoethyl group introduces a potential site for nucleophilic substitution or elimination reactions. DFT calculations can model the potential energy surfaces for such reactions, helping to predict the most likely reaction pathways and products.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl chain, MD simulations can provide valuable insights into its conformational landscape and how it interacts with other molecules.

Conformational Preferences:

MD simulations can map the potential energy surface associated with the rotation of the dihedral angles in the 2-bromoethyl chain. This allows for the identification of the most stable, low-energy conformations. For similar bromoalkanes, staggered conformations are generally more stable than eclipsed ones. youtube.com The presence of the bulky pentabromophenyl group would likely introduce significant steric hindrance, influencing the preferred orientation of the side chain.

Intermolecular Interactions:

The highly brominated aromatic ring and the bromoethyl group create a molecule with specific electronic and steric properties that govern its interactions with its environment. MD simulations can be employed to study these interactions in various media. For instance, studies on hydroxylated PBDEs have used MD to investigate their behavior within lipid bilayers, revealing how these molecules orient themselves and interact with the membrane. rsc.org Such simulations for this compound could predict its partitioning behavior in biological systems or its adsorption onto surfaces.

The binding of polybrominated compounds to proteins has also been explored using MD simulations. These studies have identified key amino acid residues involved in the binding and have characterized the nature of the interactions, which often include van der Waals forces and hydrophobic contacts. rsc.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, including DFT and higher-level ab initio methods, are indispensable for elucidating the detailed mechanisms of chemical reactions. These methods allow for the mapping of reaction pathways, the identification of intermediates, and the characterization of transition states. nih.govrsc.org

For this compound, several reaction types can be envisaged. The aromatic ring, although deactivated, could still undergo certain reactions, while the 2-bromoethyl side chain is a prime target for nucleophilic substitution and elimination reactions.

Potential Reaction Mechanisms:

Nucleophilic Substitution/Elimination at the Ethyl Chain: The bromine atom on the ethyl group is a good leaving group, making this site susceptible to attack by nucleophiles. Quantum chemical calculations can model the SN2 reaction pathway, determining the activation energy barrier and the structure of the transition state. Similarly, the potential for E2 elimination reactions to form a styrenic derivative can be assessed.

Reactions involving the Aromatic Ring: While electrophilic aromatic substitution is likely to be slow, other reactions, such as those involving radical species, could be significant. For example, the photooxidation of PBDEs by hydroxyl radicals has been studied using DFT, revealing complex mechanisms involving addition, substitution, and abstraction pathways. nih.gov Similar computational studies on this compound could predict its atmospheric fate.

Reductive Debromination: The removal of bromine atoms from polybrominated compounds is an important environmental and synthetic process. Quantum chemical calculations can explore the mechanisms of reductive debromination, for instance, by modeling the interaction with reducing agents.

Transition State Analysis:

A key strength of quantum chemical calculations is the ability to locate and characterize transition states, which are the energy maxima along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it represents a true saddle point on the potential energy surface, connecting reactants and products. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Computational methods, often based on DFT, can calculate the magnetic shielding tensors around each nucleus, from which the chemical shifts can be predicted. For substituted benzenes, empirical models based on substituent chemical shifts (SCS) can also provide good estimates of aromatic proton and carbon signals. stenutz.euyoutube.com The presence of five bromine atoms and a bromoethyl group would lead to a complex and predictable pattern in both the ¹H and ¹³C NMR spectra.

IR Spectroscopy:

IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. arxiv.org For aromatic compounds, characteristic absorption bands are expected for C-H stretching, C=C stretching in the ring, and out-of-plane C-H bending. orgchemboulder.comyoutube.comlibretexts.org The presence of the C-Br bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

In Silico Design of Novel Brominated Derivatives and Targeted Synthetic Routes

The principles of computational chemistry can be extended from analyzing existing molecules to designing new ones with desired properties. This in silico design process can accelerate the discovery of new materials and the development of efficient synthetic pathways. nih.govnih.gov

Design of Novel Derivatives:

This compound can be considered a scaffold that can be further functionalized to create novel derivatives with specific properties. For example, in the context of flame retardants, computational methods can be used to design new brominated compounds with enhanced efficacy and improved environmental profiles. frontiersin.org By systematically modifying the structure of the parent molecule and calculating the relevant properties (e.g., thermal stability, reactivity), it is possible to screen a large number of potential candidates virtually before committing to laboratory synthesis.

Targeted Synthetic Routes:

Computational chemistry can also aid in the development of synthetic routes to these novel derivatives. By calculating the reaction energies and activation barriers for different potential synthetic steps, it is possible to identify the most promising and efficient reaction pathways. nih.govrsc.org This can help to minimize the number of experimental trials needed and to optimize reaction conditions. For example, if a desired derivative requires a specific substitution pattern on the aromatic ring, computational models can predict the regioselectivity of various electrophilic or nucleophilic aromatic substitution reactions. nih.gov

Applications in Advanced Materials Science and Organic Synthesis

Role as a Precursor in the Synthesis of Functionalized Polymeric Systems

Pentabromo(2-bromoethyl)benzene serves as a crucial monomer in the synthesis of functionalized polymeric systems, most notably in the production of polymeric brominated flame retardants (polyBFRs). The presence of the bromoethyl group allows it to be chemically incorporated into polymer backbones through various polymerization reactions. This reactive handle enables the covalent bonding of the pentabromophenyl moiety into the polymer structure, leading to the formation of high-molecular-weight, stable flame-retardant materials.

The incorporation of this compound into polymers offers a significant advantage over traditional additive flame retardants. Because it becomes an integral part of the polymer chain, its potential to leach out into the environment is significantly reduced, addressing a key concern associated with smaller, non-polymeric BFRs. Research has shown that pentabromoethylbenzene (PBEB) can be released from polymeric BFRs, indicating its role as a fundamental constituent in these materials. nih.gov

The synthesis of these functionalized polymers can be achieved through various polymerization techniques where the bromoethyl group participates in the reaction. For instance, it can act as an initiator or a co-monomer in polymerization processes. The resulting polymers possess a high bromine content, which is essential for their flame-retardant efficacy. During combustion, the bromine atoms are released and act as radical scavengers in the gas phase, interrupting the chemical chain reactions of the fire and thereby inhibiting the flame spread. nist.gov

Utilization in the Development of Specialty Organic Reagents and Catalytic Ligands

While the primary application of this compound appears to be in the field of flame retardants, its structure suggests potential for the development of specialty organic reagents and catalytic ligands. The reactive bromoethyl group can be subjected to a variety of chemical transformations to introduce different functional groups. For example, nucleophilic substitution reactions could replace the bromine atom with phosphines, amines, or other coordinating groups, which are essential components of many catalytic ligands.

The highly brominated aromatic ring also influences the electronic properties of any attached functional groups, potentially leading to unique reactivity and selectivity in catalytic processes. Although specific research detailing the synthesis of catalytic ligands from this compound is not widely available, the fundamental principles of organic synthesis support this potential application. The steric bulk provided by the five bromine atoms could also be exploited to create sterically hindered ligands, which are valuable in controlling the coordination environment around a metal center in a catalyst.

Integration into Advanced Composite Materials as a Building Block

This compound is a valuable building block for advanced composite materials, primarily due to its ability to impart flame retardancy. It can be integrated into the matrix of composite materials, such as epoxy resins or thermosets, either as a reactive component or as a monomer in the synthesis of the polymer matrix itself. umons.ac.be When used as a reactive flame retardant, the bromoethyl group can form covalent bonds with the polymer matrix, ensuring its permanent incorporation and preventing migration. bohrium.com

Derivatization for Non-Biological Adsorbent Materials (e.g., heavy metal ion adsorbents)

The chemical structure of this compound offers possibilities for its derivatization to create non-biological adsorbent materials. The bromoethyl group serves as a reactive site for functionalization, allowing for the introduction of specific chemical moieties that have a high affinity for certain substances, such as heavy metal ions.

For instance, the bromoethyl group could be converted into a thiol (-SH) or an amine (-NH2) group through nucleophilic substitution reactions. These functional groups are known to be effective chelating agents for heavy metal ions like mercury, lead, and cadmium. By grafting these functionalized molecules onto a solid support or by creating porous polymers from functionalized monomers derived from this compound, it is theoretically possible to develop adsorbent materials for environmental remediation. The high density and chemical resistance of the resulting material, owing to the heavily brominated structure, could be advantageous for applications in harsh chemical environments.

Exploration in Novel Materials Architectures through Covalent Linkages and Polymerization

The bifunctional nature of this compound, with the reactive bromoethyl group and the potential for reactions involving the brominated aromatic ring (e.g., cross-coupling reactions), makes it an interesting candidate for the construction of novel material architectures. This includes the synthesis of hyperbranched polymers, dendrimers, and porous organic frameworks.

By controlling the polymerization conditions, the bromoethyl group can be used to create linear or branched polymer chains. Furthermore, the bromine atoms on the aromatic ring could potentially participate in cross-linking reactions, leading to the formation of robust, three-dimensional networks. Such materials could exhibit unique properties, including high thermal stability, chemical resistance, and specific optical or electronic characteristics due to the high bromine content. While detailed studies on the use of this compound for these specific architectures are limited, its molecular structure provides a clear rationale for its potential in creating a new generation of advanced materials.

Q & A

Q. What are the common synthetic routes for Pentabromo(2-bromoethyl)benzene, and how can researchers optimize reaction yields?

- Methodological Answer : A typical synthesis involves halogenation and alkylation steps. For example, phenethyl alcohol derivatives can be brominated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to introduce bromine atoms at specific positions. In one protocol, 2-phenylethanol is treated with SOCl₂ under reflux to form 2-bromoethylbenzene, followed by bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve pentabromination. Yield optimization requires controlling stoichiometry (excess Br₂), reaction temperature (0–25°C), and purification via vacuum distillation or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Characterization employs a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Observe splitting patterns (e.g., AB quartets for adjacent bromines) and chemical shifts (e.g., δ 2.73–7.07 ppm for aromatic and alkyl protons in CCl₄) .

- Infrared (IR) Spectroscopy : Detect C-Br stretching vibrations (~500–600 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peaks (e.g., m/z 564.68 for pentabrominated derivatives) and compare retention times with standards .

- Elemental Analysis : Validate empirical formulas (e.g., C₈H₅Br₆) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its respiratory toxicity and flammability (WGK 2 hazard classification):

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory masks (N95 or higher) to avoid inhalation of airborne particles .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from ignition sources (combustible solid classification: Storage Code 11) .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do reaction mechanisms differ between radical bromination and electrophilic aromatic substitution for introducing bromine atoms on this compound?

- Methodological Answer :

- Radical Bromination : Initiated by UV light or peroxides, this method favors bromination at benzylic or tertiary positions. For example, N-bromosuccinimide (NBS) in CCl₄ selectively brominates the ethyl side chain .

- Electrophilic Substitution : Requires Br₂ with FeBr₃ to generate Br⁺ electrophiles, targeting electron-rich aromatic positions. Steric hindrance from existing bromines often directs substitution to less hindered sites (meta/para to existing groups). Competitive elimination can occur if reaction temperatures exceed 50°C .

Q. What analytical strategies resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Discrepancies in degradation half-lives (e.g., soil vs. aquatic systems) can be addressed via:

- Isotopic Labeling : Track ⁸¹Br-labeled compounds using LC-MS/MS to differentiate abiotic vs. microbial degradation pathways .

- Quantum Chemical Calculations : Predict bond dissociation energies (BDEs) for C-Br bonds to identify labile positions. For example, BDEs < 65 kcal/mol indicate higher susceptibility to photolysis .

- Comparative Studies : Use structurally similar standards (e.g., pentabromotoluene, CAS 87-83-2) to calibrate GC-MS methods and validate detection limits .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer :

- Palladium-Catalyzed Couplings : Optimize Suzuki-Miyaura reactions by testing Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution at the 2-bromoethyl group.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying Brønsted acid/base conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.